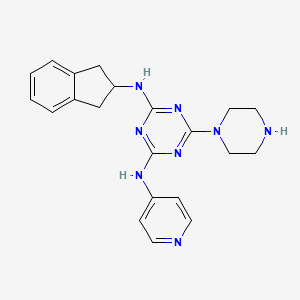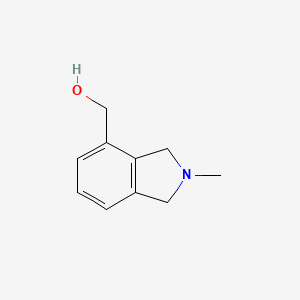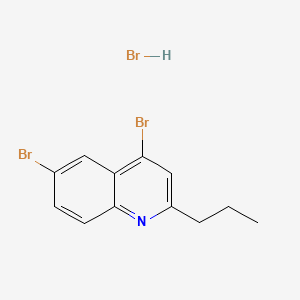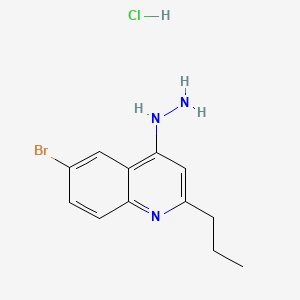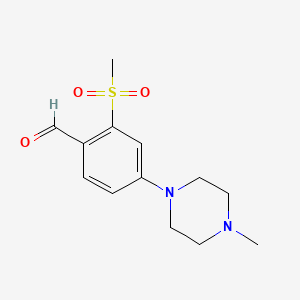
4-(4-Methyl-1-piperazinyl)-2-(methylsulfonyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methyl-1-piperazinyl)-2-(methylsulfonyl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with a methylsulfonyl group and a piperazinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-1-piperazinyl)-2-(methylsulfonyl)benzaldehyde typically involves the following steps:
Formation of the Piperazinyl Intermediate: The initial step involves the reaction of 4-methylpiperazine with an appropriate benzaldehyde derivative under controlled conditions to form the piperazinyl intermediate.
Introduction of the Methylsulfonyl Group: The intermediate is then subjected to sulfonylation using a methylsulfonyl chloride reagent in the presence of a base such as triethylamine. This step introduces the methylsulfonyl group onto the benzaldehyde core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methyl-1-piperazinyl)-2-(methylsulfonyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperazinyl and methylsulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: 4-(4-Methyl-1-piperazinyl)-2-(methylsulfonyl)benzoic acid.
Reduction: 4-(4-Methyl-1-piperazinyl)-2-(methylsulfonyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(4-Methyl-1-piperazinyl)-2-(methylsulfonyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(4-Methyl-1-piperazinyl)-2-(methylsulfonyl)benzaldehyde involves its interaction with specific molecular targets. The piperazinyl group can interact with biological receptors, while the methylsulfonyl group can participate in various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Methyl-1-piperazinyl)aniline: Similar structure but lacks the aldehyde and methylsulfonyl groups.
4-(4-Methyl-1-piperazinyl)benzaldehyde: Similar structure but lacks the methylsulfonyl group.
2-(Methylsulfonyl)benzaldehyde: Similar structure but lacks the piperazinyl group.
Uniqueness
4-(4-Methyl-1-piperazinyl)-2-(methylsulfonyl)benzaldehyde is unique due to the presence of both the piperazinyl and methylsulfonyl groups on the benzaldehyde core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
4-(4-methylpiperazin-1-yl)-2-methylsulfonylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-14-5-7-15(8-6-14)12-4-3-11(10-16)13(9-12)19(2,17)18/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSLNJIEVKCBHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)C=O)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693900 |
Source


|
| Record name | 2-(Methanesulfonyl)-4-(4-methylpiperazin-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197193-26-2 |
Source


|
| Record name | 2-(Methanesulfonyl)-4-(4-methylpiperazin-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
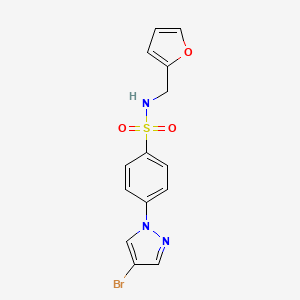

![Tert-butyl 4-(4-chloro-1-oxo-2,3-dihydropyrrolo[3,4-c]pyridin-6-yl)piperazine-1-carboxylate](/img/structure/B598964.png)

![2-[(4-BroMophenyl)sulfonyl]-ethanaMine HCl](/img/structure/B598969.png)
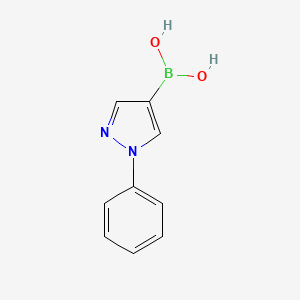
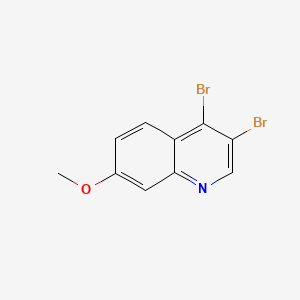
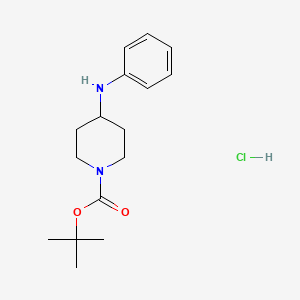

![(3aS,4S,5S,6aR)-5-((tert-Butyldimethylsilyl)oxy)-4-((3S,E)-3-((tert-butyldimethylsilyl)oxy)-5-methylnon-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B598976.png)
